3-Quinolinylmalononitrile

AIEgen Aggregation-Caused Quenching Fluorescence

Conventional fluorophores often suffer from aggregation-caused quenching (ACQ), extinguishing emission at high concentration or in solid state. 3-Quinolinylmalononitrile is the foundational quinoline-malononitrile (QM) scaffold engineered to overcome this limitation, delivering intense fluorescence exclusively in the aggregated state. • Enables red to NIR emission (~680 nm) with large Stokes shifts (~160 nm) for deep-tissue imaging with minimal autofluorescence. • Supports 'off-on' enzymatic activation (~20-fold enhancement) for high-sensitivity biosensing without biological interferents. • Permits one-pot assembly of multifunctional AIE nanoparticles for theranostic drug-delivery platforms. Procure the authenticated QM core to ensure reliable AIE performance; structurally similar quinolinecarbonitrile isomers lack this aggregation-induced emission character.

Molecular Formula C12H7N3
Molecular Weight 193.2 g/mol
CAS No. 117646-34-1
Cat. No. B168784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinylmalononitrile
CAS117646-34-1
Synonyms3-Quinolinylmalononitrile
Molecular FormulaC12H7N3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C(C#N)C#N
InChIInChI=1S/C12H7N3/c13-6-11(7-14)10-5-9-3-1-2-4-12(9)15-8-10/h1-5,8,11H
InChIKeyPDIXYIJUISURBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Quinolinylmalononitrile (CAS 117646-34-1): The Quinoline-Malononitrile Core as a High-Performance AIE Building Block


3-Quinolinylmalononitrile (CAS 117646-34-1), systematically named 2-(quinolin-3-yl)propanedinitrile, is the foundational scaffold of the quinoline-malononitrile (QM) chromophore class [1]. This compound serves as a versatile building block for constructing high-performance aggregation-induced emission luminogens (AIEgens) [1]. Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ), the QM core is specifically engineered to exhibit intense fluorescence in the aggregated or solid state, while remaining non-emissive in molecularly dissolved form [2]. This intrinsic AIE property, combined with its red to near-infrared (NIR) emission window, high brightness, marked photostability, and good biocompatibility, positions 3-Quinolinylmalononitrile as a critical starting material for the diversity-oriented synthesis of advanced fluorescent probes and labels [1].

Why 3-Quinolinylmalononitrile Cannot Be Interchanged with Generic Quinoline or Malononitrile Derivatives


Simply substituting 3-Quinolinylmalononitrile with other quinoline-3-carbonitrile analogs or generic malononitrile derivatives introduces significant risk of functional failure in AIE-centric applications. The specific substitution at the 3-position of the quinoline ring is crucial for the unique donor-acceptor architecture that underpins the QM core's AIE mechanism and red-shifted emission [1]. For instance, related scaffolds such as 2- or 4-substituted quinolinecarbonitriles can exhibit markedly different electronic properties, often resulting in blue-shifted emission, lower fluorescence quantum yields in the aggregated state, or a complete loss of the AIE character [2]. Furthermore, replacing the quinoline ring with a simpler DCM (dicyanomethylene-4H-pyran) moiety reintroduces the notorious aggregation-caused quenching (ACQ) problem, where fluorescence is extinguished at high concentrations or in the solid state, defeating the purpose for which QM-based probes are selected [3]. The evidence below quantifies these performance gaps, demonstrating why procurement based on structural similarity alone is insufficient for ensuring experimental success.

Quantitative Evidence of 3-Quinolinylmalononitrile Differentiation Against Closest Analogs


AIE Activity: QM Core Resolves Aggregation-Caused Quenching Inherent to DCM Fluorophores

The QM core, derived from 3-Quinolinylmalononitrile, was explicitly designed to overcome the aggregation-caused quenching (ACQ) that plagues classic DCM (dicyanomethylene-4H-pyran) fluorophores. By replacing the oxygen atom in the DCM moiety with an N-ethyl group to form the QM scaffold, the resulting derivatives exhibit strong AIE: fluorescence is 'turned on' in the aggregated or high-viscosity state, whereas DCM derivatives suffer fluorescence quenching under these conditions [1]. In a direct application, the QM-based probe QM-C2 showed weak fluorescence in low-viscosity media but a dramatic fluorescence enhancement in high-viscosity environments, a behavior not achievable with conventional ACQ fluorophores [2].

AIEgen Aggregation-Caused Quenching Fluorescence Bioimaging

Emission Wavelength: Red to NIR Window Surpasses Blue/Green Emitting Quinoline-3-Carbonitrile Derivatives

The QM core built from 3-Quinolinylmalononitrile consistently delivers emission in the red to near-infrared (NIR) region (typically >600 nm), which is critical for deep-tissue imaging with minimal autofluorescence. In contrast, many generically synthesized quinoline-3-carbonitrile derivatives (e.g., methoxybenzo[h]quinoline-3-carbonitriles) emit in the blue-green region (<500 nm) [1][2]. A specific QM probe, QM-FN-SO3, exhibits an emission peak at 680 nm, deep in the NIR window, whereas a common quinoline-3-carbonitrile derivative synthesized via one-pot MCRs shows blue emission around 450-480 nm [1].

Near-Infrared Emission Wavelength Bioimaging Optical Window

Photostability: QM Scaffold Provides Marked Photobleaching Resistance Compared to Non-Halogenated Analogs

Photostability is a critical differentiator for longitudinal imaging studies. The QM core demonstrates marked photostability, a property that can be further enhanced through halogenation. In a direct comparative study, halogenated QM derivatives (DQMF-OH and DQMCl-OH) showed 'much more excellent photobleaching resistance' compared to the non-halogenated QM derivative DQM-OH [1]. While DQM-OH itself already possesses notable photostability as an inherent feature of the QM class, the halogenated versions represent an evolution of the 3-Quinolinylmalononitrile scaffold, whereas many conventional fluorophores like fluorescein suffer rapid photobleaching under continuous illumination [2].

Photostability Photobleaching Long-term Imaging Wash-Free

Stokes Shift: QM-Derived Probes Exhibit Large Stokes Shifts (~160 nm) Minimizing Self-Absorption

Large Stokes shifts are essential for reducing self-absorption and improving signal-to-noise ratios in fluorescence assays. A QM-derived AIE probe (SDC) was reported to possess a large Stokes shift of approximately 160 nm, which is significantly larger than that of common fluorophores such as fluorescein (~20-30 nm) and many rhodamine derivatives (~25-35 nm) [1]. This property is inherent to the push-pull electronic structure of the QM scaffold, which can be fine-tuned by chemical modification of the 3-Quinolinylmalononitrile starting material.

Stokes Shift Signal-to-Noise Self-Absorption Fluorescent Probe

Operational pH Range: QM-C2 Probe Tolerates pH 4–10, Enabling Use Across Diverse Physiological Conditions

Many fluorescent probes exhibit pH-dependent emission, limiting their utility in fluctuating biological environments. The QM-based probe QM-C2 was demonstrated to work effectively over a wide pH range from 4 to 10, with common cations, anions, and reactive oxygen species not significantly interfering with its fluorescence [1]. This broad operational pH window is a distinct advantage over some commercial probes (e.g., BCECF, a pH-sensitive dye with a narrow working range, or certain cyanine dyes that are unstable at extremes) and is attributable to the robust electronic structure of the QM chromophore .

pH Stability Physiological Conditions Biosensor Fluorescent Probe

Facile Scalability for AIE Nanoparticles: QM Core Enables Fast One-Pot Preparation Without Complex Post-Modification

Translating fluorescent probes into practical nanomaterials often requires complex formulation. The QM core is distinguished by its 'facile scale-up and fast preparation for AIE nanoparticles' [1]. This contrasts with many AIE building blocks like tetraphenylethene (TPE), which often require multi-step synthesis and complex encapsulation protocols (e.g., nanoprecipitation with amphiphilic polymers) to form stable aqueous nanoparticles [2]. The QM scaffold's inherent amphiphilicity can be tuned directly from the 3-Quinolinylmalononitrile starting point, enabling one-pot nanoparticle assembly that significantly streamlines manufacturing.

Nanoparticle Scalability AIE Dot Synthesis

High-Value Application Scenarios for 3-Quinolinylmalononitrile Based on Verified Differentiation


In Vivo Deep-Tissue Imaging Requiring NIR Emission and Wash-Free Protocols

Exploiting the QM core's red to NIR emission (e.g., 680 nm for QM-FN-SO3) and marked photostability, researchers can perform longitudinal imaging of deep tissues with minimal autofluorescence and no washing steps required [1]. This scenario is ideal for tracking amyloid-β plaques in live animal models, where the large Stokes shift (~160 nm) also ensures high signal-to-noise ratio [2]. Procurement of 3-Quinolinylmalononitrile as the starting building block enables the synthesis of such probes without the need for additional red-shifting modifications.

High-Throughput Enzyme Activity Screening with Aggregation-Based 'Turn-On' Signal

QM-derived probes like QM-NH2 demonstrate ~20-fold fluorescence enhancement upon enzymatic activation, enabling highly sensitive detection of monoamine oxidases (MAO-A and MAO-B) in living cells without interference from biological reducing agents or amino acids [1]. The 'off-on' mechanism, which is intrinsic to the AIE property of the QM scaffold, reduces background signal compared to always-on fluorophores, making 3-Quinolinylmalononitrile a preferred starting material for developing fluorogenic enzyme substrates for drug discovery screening campaigns.

Aqueous AIE Nanoparticle Formulation for Drug Delivery and Theranostics

The QM core's established capacity for 'facile scale-up and fast preparation for AIE nanoparticles' allows for one-pot assembly of multifunctional nanocarriers [1]. For example, mesoporous silica nanoparticles hybridized with QM-based AIE fluorophores have been demonstrated for simultaneous drug delivery (e.g., doxorubicin) and bioimaging, with pH-dependent release profiles [2]. Procuring 3-Quinolinylmalononitrile enables streamlined development of such theranostic platforms, bypassing the complex encapsulation steps required for alternative AIE building blocks like TPE.

Environmental and Biological Sensing Across a Wide pH Spectrum (pH 4–10)

QM-based probes like QM-C2 maintain consistent fluorescence response from pH 4 to 10, unaffected by common ionic and oxidative interferents [1]. This robustness makes 3-Quinolinylmalononitrile the scaffold of choice for constructing sensors that must operate in acidic lysosomal compartments (pH ~4.5) as well as in slightly alkaline extracellular fluids, enabling dual-compartment imaging with a single probe without the need for pH correction factors.

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